molecular formula C17H10ClN3O2 B11088152 3-(1H-benzimidazol-1-yl)-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione

3-(1H-benzimidazol-1-yl)-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione

Katalognummer: B11088152
Molekulargewicht: 323.7 g/mol
InChI-Schlüssel: WXRHIOFUKORKJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-(2-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole ring fused to a pyrrole ring, with a chlorophenyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-(2-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative.

    Formation of Pyrrole Ring: Using a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Coupling Reactions: The benzimidazole and pyrrole intermediates are then coupled under specific conditions, often involving a catalyst and a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while substitution could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activity.

    Biochemistry: Used as a probe to study enzyme interactions or cellular pathways.

Industry

    Dyes and Pigments: Possible use as a precursor in the synthesis of dyes.

    Polymers: Incorporation into polymer matrices to enhance properties like thermal stability.

Wirkmechanismus

The mechanism of action for any biological activity would involve interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The chlorophenyl group may enhance binding affinity or selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrrole Derivatives: Compounds like porphyrins, which are crucial in biological systems (e.g., heme).

Uniqueness

The unique combination of benzimidazole and pyrrole rings, along with the chlorophenyl group, may confer distinct chemical and biological properties, making this compound a valuable subject for further research.

Eigenschaften

Molekularformel

C17H10ClN3O2

Molekulargewicht

323.7 g/mol

IUPAC-Name

3-(benzimidazol-1-yl)-1-(2-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C17H10ClN3O2/c18-11-5-1-3-7-13(11)21-16(22)9-15(17(21)23)20-10-19-12-6-2-4-8-14(12)20/h1-10H

InChI-Schlüssel

WXRHIOFUKORKJH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2C3=CC(=O)N(C3=O)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.